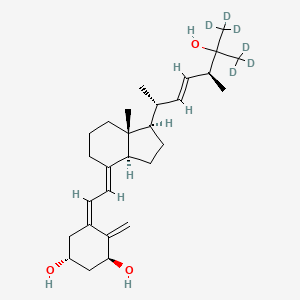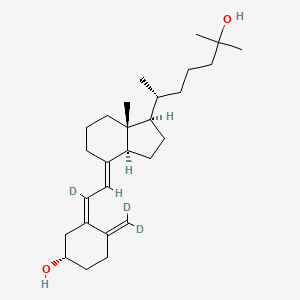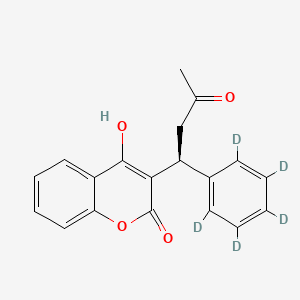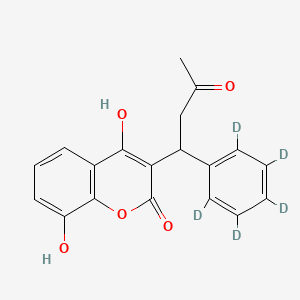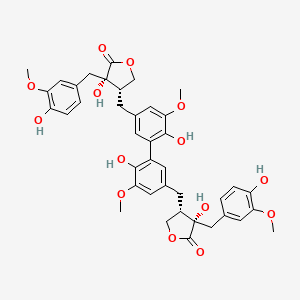
双-5,5-降降香草素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one” is a complex organic molecule characterized by multiple hydroxyl and methoxy groups. Such compounds often exhibit significant biological activity and are of interest in various fields of scientific research.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Biology
Biological activity: Compounds with multiple hydroxyl and methoxy groups often exhibit significant biological activity, including antimicrobial and antioxidant properties.
Medicine
Drug development: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
作用机制
Target of Action
Bis-5,5-nortrachelogenin primarily targets nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7 . Nitric oxide plays a crucial role in various biological processes, including vasodilation, immune response, and neurotransmission.
Mode of Action
Bis-5,5-nortrachelogenin interacts with its targets by inhibiting the production of nitric oxide. It has been found to inhibit NO production with an IC50 value of 48.6 mM . This means that Bis-5,5-nortrachelogenin can effectively reduce the amount of nitric oxide produced in the cell, thereby influencing the cell’s function and response to stimuli.
Result of Action
Bis-5,5-nortrachelogenin exerts its antibacterial effect by disorganizing and perturbing the cytoplasmic membrane . This results in cellular damage, leading to the loss of intracellular components . The compound’s action on the membrane also results in an increase in the permeability of the plasma membrane .
生化分析
Biochemical Properties
Bis-5,5-nortrachelogenin interacts with various biomolecules in biochemical reactions. It inhibits nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7 . The nature of these interactions involves the inhibition of NO production, with an IC50 value of 48.6 mM .
Cellular Effects
Bis-5,5-nortrachelogenin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting NO production in activated murine macrophage-like cell line, RAW 264.7 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bis-5,5-nortrachelogenin involves its interaction with biomolecules at the molecular level. It exerts its effects by inhibiting NO production in activated murine macrophage-like cell line, RAW 264.7 . This inhibition can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that it inhibits NO production in activated murine macrophage-like cell line, RAW 264.7 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxolane rings and the introduction of hydroxyl and methoxy groups. Typical synthetic routes may involve:
Formation of oxolane rings: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions.
Introduction of methoxy groups: Methoxy groups can be introduced through methylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Multi-step synthesis: Each step must be carefully controlled to ensure the correct stereochemistry.
Purification: Techniques such as chromatography are used to purify the final product.
化学反应分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Ketones or aldehydes can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents such as halides or nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
相似化合物的比较
Similar Compounds
- (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
- (3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl
Uniqueness
The compound’s uniqueness lies in its specific arrangement of hydroxyl and methoxy groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42O14/c1-49-31-13-21(5-7-29(31)41)17-39(47)25(19-53-37(39)45)9-23-11-27(35(43)33(15-23)51-3)28-12-24(16-34(52-4)36(28)44)10-26-20-54-38(46)40(26,48)18-22-6-8-30(42)32(14-22)50-2/h5-8,11-16,25-26,41-44,47-48H,9-10,17-20H2,1-4H3/t25-,26-,39-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFFFORCHIKZSY-YSECKRNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3COC(=O)C3(CC4=CC(=C(C=C4)O)OC)O)OC)O)CC5COC(=O)C5(CC6=CC(=C(C=C6)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C[C@H]3COC(=O)[C@@]3(CC4=CC(=C(C=C4)O)OC)O)OC)O)C[C@H]5COC(=O)[C@@]5(CC6=CC(=C(C=C6)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Bis-5,5'-nortrachelogenin?
A1: Bis-5,5'-nortrachelogenin is a lignan dimer with the molecular formula C40H46O12 and a molecular weight of 746 g/mol []. Spectroscopic data, including IR, 1H NMR, 13C NMR, and mass spectrometry, confirmed its structure. Notably, the 1H NMR spectrum showed characteristic signals for two methoxy groups, a methylene AB system, and two sets of aromatic signals consistent with a 1,2,4-trisubstituted and a 1,2,3,5-tetrasubstituted benzene ring []. These findings, combined with mass spectrometry data, confirmed its dimeric nature, consisting of two nortrachelogenin units linked in a magnetically symmetric mode at C-5 [].
Q2: What biological activities have been reported for Bis-5,5'-nortrachelogenin?
A2: Bis-5,5'-nortrachelogenin, isolated from the roots of Wikstroemia indica, has been investigated for its potential to inhibit nitric oxide (NO) production []. Although its activity was not as potent as its analog, lirioresinol B, this finding suggests a potential role in modulating inflammatory pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
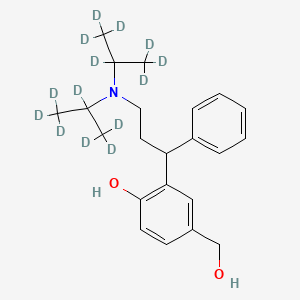
![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)
![(±)-Tolterodine-d14 Tartrate [N,N-di(iso-propyl-d7)]](/img/new.no-structure.jpg)

